![molecular formula C10H4BrCl2F2N B2598809 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline CAS No. 2142195-02-4](/img/structure/B2598809.png)
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline
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Overview
Description
“7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline” is a complex chemical compound utilized in diverse scientific research . It exhibits unique properties and finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis . The molecular formula of this compound is C10H4BrCl2F2N and it has a molecular weight of 326.95 .
Molecular Structure Analysis
The InChI code for “7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline” is 1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3 . This code provides a specific textual identifier for the compound, which can be used to generate its structural formula.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .
Scientific Research Applications
- Targeting ATP Synthase Subunit C : 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline may have implications in the development of new drugs that target the ATP synthase subunit c in various organisms . ATP synthase is a crucial enzyme involved in cellular energy production, making this compound relevant for drug discovery.
- Antimicrobial Properties : Research suggests that this compound could be effective in treating non-tuberculous mycobacterial infections (non-TB mycobacteria). These infections can be challenging to manage, and novel treatments are needed. 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline’s antimicrobial properties make it a potential candidate for further investigation.
- Potential Therapeutic Agent : Leprosy, caused by Mycobacterium leprae, remains a global health concern. Preliminary studies indicate that 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline might have activity against M. leprae. Further research could explore its potential as a therapeutic agent for leprosy treatment.
- Building Blocks for Conjugated Polymers : Fluorinated benzothiadiazole-based conjugated polymers are used in organic photovoltaics (solar cells). 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline, with its unique structure, could serve as a building block for designing high-performance materials in this field .
Pharmaceuticals and Drug Development
Treatment of Non-TB Mycobacterial Infections
Leprosy Research
Materials Science and Organic Electronics
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNMMSBVRAABSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline |
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